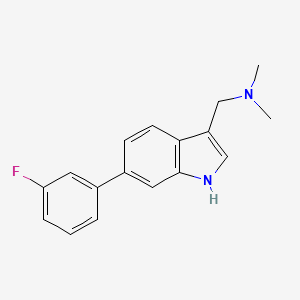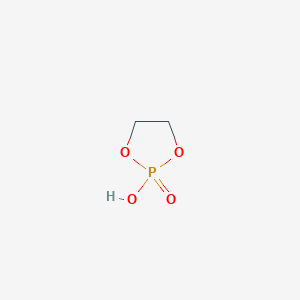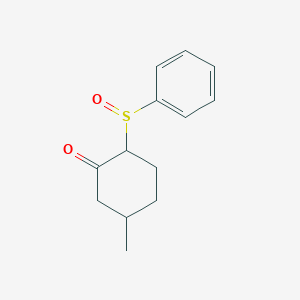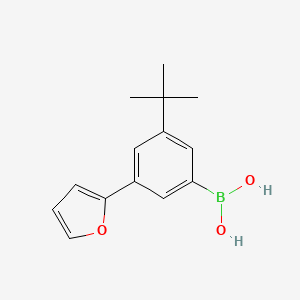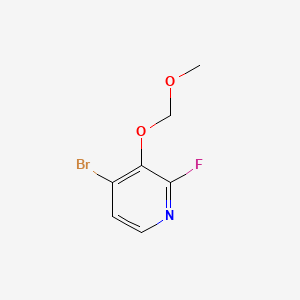
4-Bromo-2-fluoro-3-(methoxymethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-3-(methoxymethoxy)pyridine is a chemical compound with the molecular formula C7H7BrFNO2 and a molecular weight of 236.04 g/mol . It is a pyridine derivative, characterized by the presence of bromine, fluorine, and methoxymethoxy groups attached to the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-Bromo-2-fluoro-3-(methoxymethoxy)pyridine involves several stepsThe reaction conditions typically involve the use of bromine and fluorine sources under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
4-Bromo-2-fluoro-3-(methoxymethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-2-fluoro-3-(methoxymethoxy)pyridine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biological probes and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-fluoro-3-(methoxymethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxymethoxy groups influences its reactivity and binding affinity to various biological molecules. These interactions can modulate biological processes, making the compound useful in medicinal chemistry and drug discovery .
Comparación Con Compuestos Similares
4-Bromo-2-fluoro-3-(methoxymethoxy)pyridine can be compared with other pyridine derivatives, such as:
2-Bromo-4-fluoropyridine: Similar in structure but lacks the methoxymethoxy group.
4-Fluoro-2-bromopyridine: Another similar compound with different substitution patterns.
Pyridinylimidazole derivatives: These compounds share the pyridine core but have different functional groups and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H7BrFNO2 |
|---|---|
Peso molecular |
236.04 g/mol |
Nombre IUPAC |
4-bromo-2-fluoro-3-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C7H7BrFNO2/c1-11-4-12-6-5(8)2-3-10-7(6)9/h2-3H,4H2,1H3 |
Clave InChI |
PJYAKOKVFDVXFK-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C=CN=C1F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



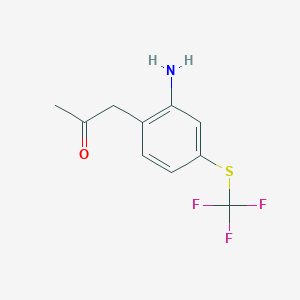

![6-Chloro-7-methyltetrazolo[1,5-b]pyridazine](/img/structure/B14073109.png)
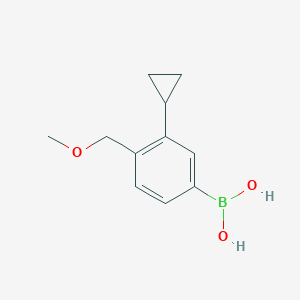
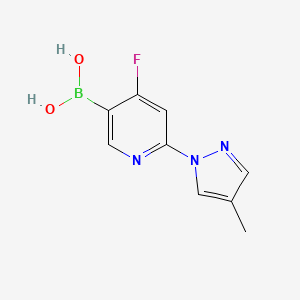
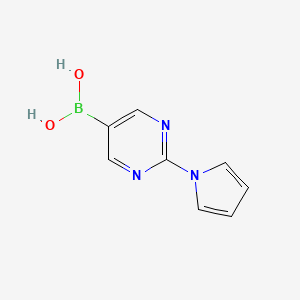
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B14073124.png)
